Trifluoroethanol groups can be incorporated into drug molecules to improve their properties, such as bioavailability and metabolic stability ScienceDirect.
Fluorinated alcohols like trifluoroethanol can be used as building blocks in the synthesis of new materials with desirable properties, such as hydrophobicity or specific binding affinities Royal Society of Chemistry.
Trifluoroethanol can be used as a solvent or reagent in organic chemistry reactions due to its unique polarity and hydrogen bonding properties American Chemical Society: .
1-(3-Chlorophenyl)-2,2,2-trifluoroethanol is an organic compound characterized by its unique trifluoroethanol functional group combined with a chlorophenyl moiety. The chemical formula for this compound is C₈H₆ClF₃O, and it has a molecular weight of approximately 210.58 g/mol. The presence of the trifluoroethanol group imparts distinctive physical and chemical properties, including increased polarity and potential for hydrogen bonding due to the hydroxyl (-OH) group.
Several methods have been reported for synthesizing 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol:
Several compounds share structural similarities with 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol. Here are some notable comparisons:
Compound Name | Similarity Index | Unique Features |
---|---|---|
1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | 0.98 | Different chlorophenyl position (para vs. meta). |
1-(2-Chlorophenyl)-2,2,2-trifluoroethanol | 0.90 | Chlorine substituent at ortho position. |
1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethanol | 0.93 | Methyl substitution on para chlorophenyl ring. |
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol | 0.88 | Multiple chlorine substituents on phenyl ring. |
The uniqueness of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol lies in its specific arrangement of functional groups and substituents that may influence its reactivity and biological activity differently compared to these similar compounds.